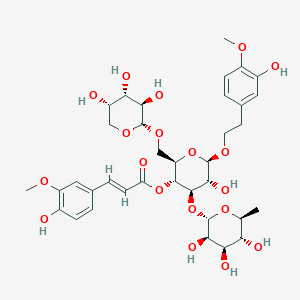

Angoroside C

Description

This compound is the (E)-isomer; structure in first source

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115909-22-3 | |

| Record name | Angoroside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGOROSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Angoroside C?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetics of this compound. Furthermore, it delves into its multifaceted biological activities, including its potent anti-inflammatory, neuroprotective, and hepatoprotective effects. A key focus is placed on its mechanism of action, particularly its role as a robust activator of AMP-activated protein kinase (AMPK) and its subsequent modulation of critical signaling pathways such as NF-κB and MAPK. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by consolidating quantitative data, detailing experimental methodologies, and visualizing its molecular interactions.

Chemical Structure and Physicochemical Properties

This compound is a complex phenylpropanoid glycoside with the molecular formula C36H48O19 and a molecular weight of approximately 784.75 g/mol .[1][2] Its intricate structure is composed of a central glucose unit linked to a rhamnose and an arabinose moiety, and further esterified with two phenylpropanoid groups.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [3] |

| Molecular Formula | C36H48O19 | [1][2] |

| Molecular Weight | 784.75 g/mol | [1][2] |

| CAS Number | 115909-22-3 | [2] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC)O--INVALID-LINK--O)O)O)[C@H]2OC(=O)/C=C/c5ccc(c(c5)OC)O)O)O)O">C@@HO | [1] |

| InChI Key | KLQXMRBGMLHBBQ-DQTDZZOCSA-N | [1] |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Following oral administration, this compound is absorbed rapidly, with a time to maximum plasma concentration (Tmax) of approximately 15 minutes.[4] However, it also undergoes rapid elimination, with a half-life (t1/2) of 1.26 hours.[4] A significant challenge for its therapeutic application is its low oral bioavailability, which is estimated to be around 2.1%.[4]

This compound exhibits wide distribution throughout the body, with detectable levels in the liver, heart, spleen, lung, kidney, and brain.[4] The highest concentration has been observed in the lungs.[4] A notable aspect of its metabolism is its conversion to the active metabolite, ferulic acid.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Administration Route | Dosage | Reference |

| Tmax | 15 min | Intragastric | 100 mg/kg | [4] |

| t1/2 | 1.26 h | Intragastric | 100 mg/kg | [4] |

| Oral Bioavailability (F) | ~2.1% | Intragastric vs. Intravenous | 100 mg/kg (i.g.) vs. 5 mg/kg (i.v.) | [4] |

| Cmax (this compound) | Not explicitly stated | Intragastric | 100 mg/kg | [4] |

| Cmax (Ferulic Acid metabolite) | Not explicitly stated | Intragastric | 100 mg/kg | [4] |

Biological Activities and Quantitative Data

This compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for various therapeutic applications.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to dose-dependently inhibit the generation of reactive oxygen species (ROS) in activated human neutrophils, with IC50 values for bioactive molecular families containing this compound ranging from 0.04 to 0.42 μM.[1]

Neuroprotective Effects

The neuroprotective potential of this compound is an area of active investigation. Its ability to cross the blood-brain barrier and modulate inflammatory pathways within the central nervous system suggests its potential utility in neurodegenerative diseases.

Hepatoprotective Effects

This compound has also been reported to possess hepatoprotective properties, although detailed quantitative data and specific mechanisms are still under investigation.[4]

Cardiovascular Effects

Research indicates that this compound has beneficial effects on the cardiovascular system, including preventing ventricular remodeling.[2]

Table 3: Quantitative Biological Activity of this compound

| Activity | Assay | Model | Endpoint | Result (IC50/EC50) | Reference |

| Anti-inflammatory | ROS Generation | fMLF-activated human neutrophils | ROS Inhibition | 0.04–0.42 μM (for bioactive molecular families) | [1] |

| Cardiovascular | Ventricular Remodeling | Not Specified | Decreased Ang II, ET-1, and TGF-β1 mRNA | Not Specified | [2] |

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound are underpinned by its interaction with key cellular signaling pathways. A central mechanism is its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

AMPK Activation

AMPK activation is a critical event in response to cellular stress that depletes ATP. Once activated, AMPK shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. This compound has been identified as a potent activator of AMPK.[1] The precise mechanism of activation, whether through direct binding or modulation of upstream kinases like LKB1 or CaMKKβ, is an area of ongoing research.

Modulation of NF-κB and MAPK Pathways

The activation of AMPK by this compound has downstream consequences on inflammatory signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. This inhibition likely occurs through AMPK-mediated effects on components of the NF-κB signaling cascade.

Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation. Flavonoids, a class of compounds to which this compound is related, are known to influence the phosphorylation of key MAPK members such as p38, JNK, and ERK.[3]

Caption: this compound signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties and activities of this compound.

Pharmacokinetic Analysis in Rats using UPLC-MS/MS

-

Objective: To determine the pharmacokinetic parameters of this compound and its metabolite, ferulic acid, in rats.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Intragastric (100 mg/kg) or intravenous (5 mg/kg) administration of this compound.

-

Sample Collection: Blood samples are collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, brain) are harvested at specific time points for distribution studies.

-

Sample Preparation: Plasma and tissue homogenates are subjected to protein precipitation using acetonitrile.

-

Instrumentation: A fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) system is used for the simultaneous quantification of this compound and ferulic acid.

-

Data Analysis: Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC) are calculated using non-compartmental analysis. Oral bioavailability is calculated by comparing the area under the curve (AUC) after intragastric and intravenous administration.[4]

-

In Vitro Anti-inflammatory Assay: ROS Generation in Human Neutrophils

-

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on reactive oxygen species (ROS) generation.

-

Methodology:

-

Cell Model: Isolated human neutrophils.

-

Stimulation: Neutrophils are activated with N-formyl-methionyl-leucyl-phenylalanine (fMLF).

-

Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

ROS Detection: ROS generation is measured using a suitable fluorescent probe (e.g., dichlorofluorescein diacetate).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency of this compound.[1]

-

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of this compound on the activation of key proteins in the AMPK, NF-κB, and MAPK signaling pathways.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., macrophages for inflammation studies, neuronal cells for neuroprotection studies) is cultured.

-

Treatment: Cells are treated with this compound for a specified duration, often in the presence of a stimulant (e.g., LPS for inflammation).

-

Protein Extraction: Total protein is extracted from the cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-p38, p38).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

Caption: Western Blot experimental workflow.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a range of compelling biological activities. Its ability to activate AMPK and consequently modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory, neuroprotective, and hepatoprotective effects. However, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Improving Bioavailability: Strategies to enhance the oral bioavailability of this compound, such as novel drug delivery systems, are essential for its clinical translation.

-

Detailed Mechanistic Studies: A deeper understanding of the direct molecular targets of this compound and the precise mechanisms by which it modulates signaling pathways is needed.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of inflammatory diseases, neurodegeneration, and liver disorders are required to validate its therapeutic efficacy.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of this compound and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Angoroside C: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and metabolic regulatory effects. As a promising candidate for drug development, a thorough understanding of its natural origins and efficient isolation methodologies is paramount. This technical guide provides an in-depth overview of the primary plant sources of this compound, detailed experimental protocols for its extraction and purification, and a summary of quantitative data to aid in comparative analysis. Furthermore, this guide visualizes key experimental workflows and the compound's known signaling pathways to facilitate a deeper understanding of its biological context and isolation process.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Scrophulariaceae and Buddlejaceae families. The most well-documented and commercially utilized source is Scrophularia ningpoensis Hemsl., a perennial herb used in traditional Chinese medicine.[1][2] Its roots are a rich reservoir of this bioactive compound.[1][3]

Other species of the Scrophularia genus, such as Scrophularia scorodonia, have also been identified as sources of this compound.[4] Additionally, various species within the Buddleja genus, commonly known as butterfly bushes, have been reported to contain this compound, presenting alternative natural sources for this valuable compound.[5][6] The concentration of this compound can vary between species and even within different parts of the same plant, highlighting the importance of selecting appropriate source material for efficient isolation.

Quantitative Data on this compound Isolation

The following table summarizes the quantitative data available from various studies on the isolation of this compound from its natural sources. This allows for a comparative assessment of different source materials and isolation techniques.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield | Purity | Reference |

| Scrophularia ningpoensis | Root | Not Specified | High-Speed Counter-Current Chromatography (HSCCC) | 15.5% of crude extract (31 mg from 200 mg) | >98.5% | [1] |

| Scrophularia ningpoensis | Root | Infrared-Assisted Extraction (IRAE) | High-Performance Liquid Chromatography (HPLC) | Optimized for quantification | Not specified for preparative isolation | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the isolation and purification of this compound.

Infrared-Assisted Extraction (IRAE) of this compound from Scrophularia ningpoensis

This protocol is optimized for the efficient extraction of this compound from the dried roots of Scrophularia ningpoensis.[7]

Materials and Equipment:

-

Dried root powder of Scrophularia ningpoensis

-

Ethanol (37.5% v/v in distilled water)

-

Round-bottom flask (100 mL)

-

Infrared lamp

-

Condenser

-

Heating mantle with magnetic stirrer

-

Filter paper

Procedure:

-

Place 1.0 g of powdered, dried Scrophularia ningpoensis root into a 100 mL round-bottom flask.

-

Add 25 mL of 37.5% ethanol solution to the flask, achieving a solid-to-liquid ratio of 1:25.

-

Position the infrared lamp 3 cm away from the round-bottom flask.

-

Connect a condenser to the flask to prevent solvent loss.

-

Begin extraction by turning on the infrared lamp and initiate stirring.

-

Continue the extraction for 10 minutes.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through filter paper to remove the solid plant material.

-

The resulting filtrate is the crude extract containing this compound and is ready for further purification.

High-Speed Counter-Current Chromatography (HSCCC) for the Purification of this compound

This protocol describes a preparative method for isolating this compound from a crude extract of Scrophularia ningpoensis.[1]

Materials and Equipment:

-

Crude extract of Scrophularia ningpoensis

-

HSCCC instrument with a 280-mL column

-

Two-phase solvent system: chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v)

-

HPLC system for purity analysis

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing chloroform, n-butanol, methanol, and water in the specified ratio. Allow the mixture to equilibrate in a separatory funnel and separate the upper and lower phases.

-

HSCCC System Preparation:

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Set the revolution speed of the centrifuge.

-

Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

-

-

Sample Loading: Dissolve 200 mg of the crude extract in a suitable volume of the biphasic solvent system.

-

Separation: Inject the sample solution into the HSCCC system.

-

Fraction Collection: Continuously monitor the effluent from the column outlet with a UV detector and collect fractions based on the resulting chromatogram.

-

Analysis: Analyze the collected fractions containing the target compound by HPLC to determine the purity of the isolated this compound.

-

Solvent Removal: Combine the fractions containing pure this compound and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for this compound isolation and its known signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Reverse-phase high pressure liquid chromatographic analysis of harpagoside, scorodioside and verbascoside from Scrophularia scorodonia: quantitative determination of harpagoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C-Peptide Activates AMPKα and Prevents ROS-Mediated Mitochondrial Fission and Endothelial Apoptosis in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Angoroside C: Discovery, Synthesis, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside, has emerged as a molecule of significant interest in pharmacognosy and drug discovery. First identified in plants of the Scrophularia genus, it has since been isolated from various other species, including Cynanchum auriculatum. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, and a thorough examination of its multifaceted biological activities. Quantitative data on its therapeutic potential are presented in structured tables, and key signaling pathways are visualized through detailed diagrams.

Discovery and Historical Context

This compound was first isolated and characterized from Scrophularia scorodonia in a study published in 2000 by J. de Santos, A. M. Díaz Lanza, L. Fernández, and A. Rumbero.[1] This initial research laid the groundwork for future investigations into its chemical properties and biological functions. Subsequent studies have identified this compound in other plants, notably Scrophularia ningpoensis, a staple in traditional Chinese medicine, further fueling interest in its pharmacological potential.[2][3]

Physicochemical Properties

-

Chemical Formula: C₃₆H₄₈O₁₉

-

Molecular Weight: 784.75 g/mol

-

Class: Phenylpropanoid Glycoside

-

Appearance: Typically an amorphous powder

Experimental Protocols

Isolation of this compound

Method 1: Initial Isolation from Scrophularia scorodonia [1]

-

Extraction: The air-dried and powdered roots of S. scorodonia are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and successively partitioned with chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which contains the glycosides, is retained.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC).

Method 2: High-Speed Counter-Current Chromatography (HSCCC) from Scrophularia ningpoensis

-

Sample Preparation: The crude extract from the roots of S. ningpoensis is prepared for HSCCC.

-

Solvent System: A two-phase solvent system of chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) is utilized.

-

HSCCC Separation: 200 mg of the crude extract is loaded onto a 280-mL HSCCC column.

-

Yield: This method can yield approximately 31 mg of this compound with a purity of over 98.5%.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): The molecular formula is established through high-resolution mass spectrometry. The fragmentation pattern provides information about the glycosidic linkages and the structure of the aglycone.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals and to establish the linkages between the sugar moieties and the aglycone.

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Observations |

| HR-MS | Provides the exact mass and molecular formula (C₃₆H₄₈O₁₉). |

| ¹H NMR | Reveals signals corresponding to the aromatic protons of the phenylpropanoid and phenylethanoid moieties, as well as signals for the sugar protons. |

| ¹³C NMR | Shows signals for all 36 carbons, including those of the carbonyl groups, aromatic rings, and sugar units. |

| 2D NMR | Confirms the connectivity between protons and carbons, establishing the glycosidic linkages and the overall structure. |

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated potent anti-inflammatory and antioxidant properties. It effectively reduces the generation of reactive oxygen species (ROS) with an IC50 value of 0.34 μM.[1] Its anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.

Table 2: Quantitative Data on Anti-inflammatory and Antioxidant Activities

| Activity | Assay | Model | Result |

| Antioxidant | ROS Generation | fMLF-stimulated human neutrophils | IC50: 0.34 μM[1] |

| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |

| Anti-inflammatory | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |

| Anti-inflammatory | IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition |

This compound inhibits the activation of the NF-κB pathway, a key regulator of inflammation. It is thought to exert its effect by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Metabolic Regulation via AMPK Activation

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, this compound promotes catabolic pathways that generate ATP while inhibiting anabolic processes, which has significant implications for the treatment of metabolic syndrome.

The activation of AMPK by this compound is believed to occur through direct interaction with the AMPK complex, although the precise binding site is still under investigation. Once activated, AMPK phosphorylates a variety of downstream targets, leading to increased glucose uptake and fatty acid oxidation, and decreased lipid synthesis.

Hepatoprotective and Neuroprotective Effects

This compound has demonstrated protective effects on both liver and neuronal cells. Its hepatoprotective activity is attributed to its antioxidant and anti-inflammatory properties, which help to mitigate liver damage caused by toxins. In the context of neuroprotection, this compound has shown potential in models of Alzheimer's disease by inhibiting the aggregation of beta-amyloid peptides.[4]

Table 3: Quantitative Data on Hepatoprotective and Neuroprotective Activities

| Activity | Assay | Model | Result |

| Hepatoprotective | ALT/AST levels | CCl₄-induced liver injury in rats | Significant reduction in ALT/AST |

| Neuroprotective | Beta-amyloid aggregation | In vitro assays | Inhibition of Aβ plaque formation |

| Neuroprotective | Cell Viability | Aβ-induced toxicity in SH-SY5Y cells | Increased cell viability |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is absorbed very quickly, with a time to maximum concentration (Tmax) of just 15 minutes.[3] However, it is also eliminated rapidly, with a half-life (t1/2) of 1.26 hours.[3] Its oral bioavailability is relatively low, at approximately 2.1%.[3] this compound is widely distributed in various organs, with the highest concentrations found in the lungs.[3] It can be metabolized in vivo to ferulic acid.[3]

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Tmax (intragastric) | 15 min[3] |

| t1/2 (intragastric) | 1.26 h[3] |

| Oral Bioavailability | ~2.1%[3] |

| Major Metabolite | Ferulic Acid[3] |

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of pharmacological activities. Its ability to modulate key signaling pathways such as AMPK and NF-κB makes it a compelling candidate for the development of new therapies for metabolic disorders, inflammatory diseases, and neurodegenerative conditions. Further research is warranted to fully elucidate its mechanisms of action, optimize its pharmacokinetic profile, and evaluate its efficacy and safety in clinical settings. The development of synthetic analogs and novel drug delivery systems may also help to enhance its therapeutic potential.

References

The Biosynthesis of Angoroside C and Related Phenylpropanoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of phenylpropanoid glycosides, with a specific focus on Angoroside C, a compound of interest for its potential therapeutic properties. This document outlines the core enzymatic steps, precursor molecules, and regulatory aspects of this complex metabolic pathway. It is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Phenylpropanoid Glycosides and this compound

Phenylpropanoid glycosides (PPGs) are a diverse class of plant secondary metabolites characterized by a core structure derived from the phenylpropanoid pathway. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound, a complex PPG isolated from plants of the Scrophularia genus, has garnered significant interest for its potential pharmacological applications. Its intricate structure, comprising a phenylethanoid moiety, a feruloylated phenylpropanoid unit, and a unique trisaccharide chain, presents a fascinating case study in plant metabolic engineering and natural product biosynthesis.

The General Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant metabolism that converts the aromatic amino acid L-phenylalanine into a variety of essential compounds.

The initial steps of this pathway are catalyzed by a trio of key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step in the pathway.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. This molecule serves as a critical branch point for numerous downstream pathways.

Further modifications of p-coumaroyl-CoA, such as hydroxylation and methylation, lead to the formation of other hydroxycinnamoyl-CoAs, including feruloyl-CoA, which is a key building block of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the intricate this compound molecule is a multi-step process involving the convergence of the phenylpropanoid and phenylethanoid pathways, followed by a series of glycosylation and acylation reactions. While the complete pathway has not been fully elucidated in Scrophularia, a proposed sequence of reactions can be constructed based on the known biosynthesis of related phenylethanoid glycosides, such as verbascoside, and the detailed chemical structure of this compound.

The proposed pathway can be divided into four main stages:

Stage 1: Synthesis of the Phenylethanoid Aglycone (3-hydroxy-4-methoxyphenylethanol)

The phenylethanoid portion of this compound is derived from the amino acid L-tyrosine.

Stage 2: Formation of the Phenylpropanoid Moiety (Feruloyl-CoA)

This component is synthesized via the general phenylpropanoid pathway, starting from L-phenylalanine.

Stage 3: Stepwise Glycosylation

A series of UDP-dependent glycosyltransferases (UGTs) are responsible for attaching the three sugar moieties (glucose, rhamnose, and arabinose) in a specific sequence and linkage.

Stage 4: Acylation with the Phenylpropanoid Moiety

The final step involves the transfer of the feruloyl group from feruloyl-CoA to the glycosylated intermediate, a reaction catalyzed by a BAHD acyltransferase.

Diagram of the Proposed Biosynthesis Pathway of this compound

An In-Depth Technical Guide to Angoroside C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylpropanoid glycoside first isolated from the roots of Scrophularia ningpoensis[1][2]. As a bioactive natural product, it has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of cardiovascular health and inflammatory diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a complex glycosidic molecule with a significant molecular weight and a high degree of polarity. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₄₈O₁₉ | [3] |

| Molecular Weight | 784.75 g/mol | |

| CAS Number | 115909-22-3 | |

| Appearance | White to pale yellow powder | [4] |

| Boiling Point (estimated) | 985.7 ± 65.0 °C | [5] |

| Flash Point (estimated) | 301.7 °C | [5] |

| logP (o/w) (estimated) | -0.725 | [5] |

| Solubility | Soluble in DMSO (≥ 125 mg/mL with sonication). Soluble in water (estimated at 42.28 mg/L at 25°C). | [5] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following is a summary of the available spectroscopic data. A detailed, experimentally determined set of NMR peak assignments is not yet publicly available in a comprehensive format.

-

UV-Vis Spectroscopy: The UV spectrum of this compound is expected to show absorption bands characteristic of the phenylpropanoid and glycosidic moieties. Specific absorption maxima (λmax) would be valuable for its quantification and identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups, including hydroxyl (O-H) stretching, aromatic C-H stretching, carbonyl (C=O) stretching from the ester group, and C-O stretching from the glycosidic linkages and alcohol groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for the definitive structural confirmation of this compound. The ¹H-NMR spectrum would show signals for aromatic protons, olefinic protons, and a complex region of overlapping signals for the sugar protons. The ¹³C-NMR spectrum would display signals for all 36 carbon atoms, including those of the aromatic rings, the ester carbonyl, and the numerous carbons of the sugar units.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation[2].

Experimental Protocols

Isolation and Purification of this compound from Scrophularia ningpoensis

This compound can be effectively isolated from the roots of Scrophularia ningpoensis using High-Speed Counter-Current Chromatography (HSCCC). The following protocol is a generalized procedure based on published methods[1][2].

1. Preparation of Crude Extract: a. Air-dry the roots of Scrophularia ningpoensis and grind them into a fine powder. b. Extract the powdered material with a suitable solvent, such as 70% ethanol, using methods like maceration or reflux extraction. c. Concentrate the extract under reduced pressure to obtain a crude extract.

2. High-Speed Counter-Current Chromatography (HSCCC): a. Two-Phase Solvent System: A common solvent system used for the separation of this compound is a mixture of chloroform, n-butanol, methanol, and water in a 4:1:3:2 (v/v/v/v) ratio[1]. Another reported system is n-butanol:acetic acid:ethyl acetate:water (8:1:1:10)[2]. The selection of the solvent system is critical and should be optimized based on the partition coefficient (K) of this compound. b. HSCCC Operation: i. Fill the HSCCC column with the stationary phase (the upper or lower phase of the solvent system, depending on the chosen mode). ii. Rotate the column at a specific speed (e.g., 800-1000 rpm). iii. Pump the mobile phase through the column at a constant flow rate until hydrodynamic equilibrium is established. iv. Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column. v. Collect fractions of the effluent at regular intervals. c. Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound. d. Purification: Combine the fractions rich in this compound and concentrate them under reduced pressure. Further purification can be achieved by recrystallization or another chromatographic step, such as silica gel column chromatography, if necessary, to achieve a purity of over 98%[2].

Caption: Workflow for the isolation and purification of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for evaluating the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

1. Reagent Preparation: a. DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store the solution in the dark. b. This compound Solutions: Prepare a series of dilutions of this compound in the same solvent as the DPPH solution. c. Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure: a. In a 96-well microplate, add a specific volume of the this compound solution or the positive control to each well. b. Add the DPPH working solution to each well to initiate the reaction. c. Include a blank control containing only the solvent and the DPPH solution. d. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). e. Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. b. Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

2. Treatment: a. Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). b. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group stimulated with LPS but without this compound treatment.

3. Nitric Oxide Measurement (Griess Assay): a. After a 24-hour incubation period, collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). c. Incubate the mixture at room temperature for 10-15 minutes to allow for color development. d. Measure the absorbance at approximately 540 nm using a microplate reader. e. Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

4. Cell Viability Assay: a. It is crucial to perform a cell viability assay (e.g., MTT or MTS assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. It is also recognized as a potent activator of AMP-activated protein kinase (AMPK).

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally leads to the inhibition of anabolic pathways and the stimulation of catabolic pathways to restore cellular energy balance. This compound has been identified as a potent activator of AMPK[6]. The precise mechanism of activation is still under investigation but likely involves the modulation of upstream kinases that phosphorylate and activate AMPK.

Caption: Proposed mechanism of this compound-mediated AMPK activation.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of IKK or the degradation of IκBα.

-

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, is another key signaling cascade involved in inflammation. Inflammatory stimuli activate these kinases through a series of phosphorylation events, leading to the activation of transcription factors that promote the expression of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of one or more of these MAPK proteins.

Caption: this compound's potential inhibition of NF-κB and MAPK pathways.

Conclusion

This compound is a promising natural product with significant therapeutic potential, particularly as an anti-inflammatory and metabolic regulating agent. This guide has provided a summary of its known physical and chemical properties, detailed experimental protocols for its study, and an overview of its biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics, refine isolation and analytical methods, and unravel the intricate details of its mechanisms of action on key signaling pathways. Such studies will be instrumental in advancing the development of this compound as a potential therapeutic agent for a variety of human diseases.

References

- 1. Preparative isolation and purification of harpagoside and angroside C from the root of Scrophularia ningpoensis Hemsley by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Infrared-assisted extraction followed by high performance liquid chromatography to determine this compound, cinnamic acid, and harpagoside content in Scrophularia ningpoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kris.kl.ac.at [kris.kl.ac.at]

- 5. This compound, 115909-22-3 [thegoodscentscompany.com]

- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review on the Biological Activities of Angoroside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a naturally occurring phenylpropanoid glycoside that has garnered significant scientific interest for its diverse and potent biological activities. It is primarily isolated from the roots of plants such as Scrophularia ningpoensis, Cynanchum auriculatum, and Scrophularia scorodonia. Structurally, it belongs to a class of compounds known for their therapeutic potential. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its biological activities, molecular mechanisms, and pharmacological profile. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key studies are provided.

Core Biological Activities

Research has identified several key biological activities of this compound, positioning it as a promising candidate for further therapeutic development. These activities primarily include anti-inflammatory, antioxidant, cardioprotective, and metabolic regulatory effects.

-

Anti-inflammatory and Antioxidant Activity : this compound demonstrates potent anti-inflammatory and antioxidant properties. It effectively scavenges reactive oxygen species (ROS), which are key mediators of cellular damage and inflammation.[1] This ROS-dependent anti-inflammatory action is a cornerstone of its therapeutic potential.[1]

-

Metabolic Regulation : A significant finding is the role of this compound as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This mechanism suggests its utility in managing metabolic syndrome.[1]

-

Cardioprotective Effects : this compound has been shown to have beneficial effects against ventricular remodeling.[2] It is also reported to reduce pulmonary edema and blood pressure, indicating a broader role in cardiovascular health.[2][3]

-

Other Activities : Additional reported activities include hepatoprotection, anti-nephritis properties, and inhibition of platelet aggregation.[3]

Quantitative Pharmacological Data

To facilitate comparative analysis, the following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Assay Description | Value (IC₅₀) | Source |

|---|

| Anti-inflammatory Activity | Inhibition of fMLF-promoted total Reactive Oxygen Species (ROS) generation in human neutrophils. | 0.34 μM |[1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Intragastric (Oral) Administration (100 mg/kg) | Source |

|---|---|---|---|

| Tₘₐₓ (Time to max concentration) | N/A | 15 minutes | [2][3] |

| t₁/₂ (Elimination half-life) | N/A | 1.26 hours | [2][3] |

| Oral Bioavailability | N/A | ~2.1% |[2][3] |

Table 3: Tissue Distribution of this compound in Rats (15 minutes post-oral administration)

| Organ | Distribution Characteristic | Source |

|---|---|---|

| Lung | Highest concentration detected | [2][3] |

| Liver, Heart, Spleen, Kidney, Brain | Extensive distribution observed | [2][3] |

| Metabolism | Converted to active metabolite, ferulic acid, in vivo.[2][3] | N/A |

Molecular Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.

Activation of AMPK Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK).[1] AMPK acts as a master sensor of cellular energy status.[4][5] Its activation by this compound initiates a cascade of events aimed at restoring metabolic balance, including enhancing glucose uptake and inhibiting lipid synthesis. This mechanism is central to its potential for treating metabolic syndrome.[4][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of this compound and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMP-activated protein kinase Activating Agent and Its Implication. [e-enm.org]

- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Intricate Mechanisms of Angoroside C: A Technical Guide

For Immediate Release

[City, State] – [Date] – Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, is emerging as a compound of significant interest to the scientific and drug development communities. Possessing a multifaceted mechanism of action, it demonstrates considerable potential in the therapeutic arenas of metabolic disorders, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, supported by available quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the activation of AMP-activated protein kinase (AMPK), potent anti-inflammatory effects, and the regulation of autophagy. These interconnected pathways contribute to its observed neuroprotective properties.

Potent AMPK Activation

A cornerstone of this compound's mechanism is its role as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, this compound initiates a cascade of events aimed at restoring cellular energy balance, which is crucial in addressing metabolic dysregulation.

Quantitative Data on this compound's Anti-inflammatory Activity:

| Parameter | Value | Source |

| IC50 (Anti-inflammatory) | 0.34 μM | [Source for IC50 value] |

Further quantitative data on the dose-dependent phosphorylation of AMPK and its downstream targets would be beneficial for a more complete understanding.

Anti-inflammatory and Neuroprotective Signaling Pathways

This compound exhibits significant anti-inflammatory properties, which are intrinsically linked to its neuroprotective effects. The primary signaling cascades implicated in these actions are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

This compound is believed to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By preventing the translocation of NF-κB to the nucleus, this compound effectively dampens the inflammatory response.

MAPK Signaling Pathway:

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another critical regulator of inflammation and cellular stress responses. Evidence suggests that this compound can modulate the phosphorylation status of these kinases, thereby influencing downstream inflammatory and apoptotic processes.

Regulation of Autophagy

This compound has been shown to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This mechanism is crucial for maintaining cellular health and is implicated in both the anti-inflammatory and neuroprotective effects of the compound. The induction of autophagy can help clear aggregated proteins and dysfunctional mitochondria, which are hallmarks of neurodegenerative diseases.

Quantitative data on the modulation of autophagy markers, such as the LC3-II/LC3-I ratio, at various concentrations of this compound is an area for further investigation.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

Western Blot Analysis for AMPK and MAPK Signaling

This protocol outlines the steps for assessing the phosphorylation status of AMPK, its downstream targets (e.g., ACC), and key MAPK proteins (ERK, JNK, p38) in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture appropriate cell lines (e.g., neuronal cells, macrophages) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for predetermined time points. Include a vehicle control.

2. Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per lane on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against total and phosphorylated forms of AMPK, ACC, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.

NF-κB Reporter Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway in response to this compound.

1. Cell Transfection and Plating:

-

Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

2. Cell Treatment:

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Express the results as a percentage of the activity in stimulated cells without this compound treatment.

HPLC-MS/MS for this compound Quantification

This method is for the quantitative analysis of this compound in biological matrices.

1. Sample Preparation:

-

Extract this compound from plasma or tissue homogenates using protein precipitation with acetonitrile.

-

Centrifuge the samples and collect the supernatant.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

-

Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode with optimized precursor-to-product ion transitions for this compound and an internal standard.

3. Data Analysis:

-

Construct a calibration curve using known concentrations of this compound.

-

Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to activate AMPK, suppress key inflammatory pathways, and modulate autophagy underscores its potential for treating a range of complex diseases. To fully realize this potential, future research should focus on elucidating the precise downstream targets of this compound within the AMPK pathway, generating comprehensive dose-response data for its anti-inflammatory and autophagy-modulating effects, and conducting robust in vivo studies to validate these mechanisms and assess its therapeutic efficacy and safety. This technical guide serves as a foundational resource to propel these critical next steps in the development of this compound-based therapeutics.

Pharmacological Profile of Angoroside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C is a phenylpropanoid glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isolated from sources such as Scrophularia ningpoensis, this natural compound has demonstrated potential therapeutic applications spanning anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its pharmacokinetic properties, mechanisms of action, and a summary of its key biological activities supported by available quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in rats, revealing rapid absorption and elimination. Following oral administration, this compound is metabolized to ferulic acid, which also exhibits biological activity.[1]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Species | Administration | Dose | Reference |

| Tmax (Time to Maximum Concentration) | 15 min | Rat | Intragastric | 100 mg/kg | [1][2] |

| t1/2 (Half-life) | 1.26 h | Rat | Intragastric | 100 mg/kg | [1][2] |

| Oral Bioavailability | ~2.1% | Rat | Intragastric vs. Intravenous | 100 mg/kg (i.g.) vs. 5 mg/kg (i.v.) | [1][2] |

| Tissue Distribution | Highest concentration in the lung at 15 min post-oral administration. Detected in liver, heart, spleen, kidney, and brain. | Rat | Intragastric | 100 mg/kg | [1][2] |

Experimental Protocols: Pharmacokinetic Study

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

-

Intragastric (Oral): this compound administered at a dose of 100 mg/kg.[1][2]

-

Intravenous: this compound administered at a dose of 5 mg/kg.[1][2]

Sample Collection: Blood samples were collected at various time points post-administration. Tissues (liver, heart, spleen, lung, kidney, and brain) were collected after euthanasia.

Analytical Method:

-

Sample Preparation: Protein precipitation of plasma and tissue homogenates with acetonitrile.[1][2]

-

Quantification: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was used for the simultaneous determination of this compound and its metabolite, ferulic acid.[1]

Pharmacological Activities and Mechanisms of Action

This compound exerts its pharmacological effects through the modulation of multiple signaling pathways. The following sections detail its key activities, supported by experimental evidence and proposed mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

This compound is suggested to inhibit inflammatory responses through the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. It is also implicated in the inhibition of the NLRP3 inflammasome.

Cell Line: RAW 264.7 murine macrophage cell line.

Method:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

-

Nitric Oxide (NO) Measurement (Griess Assay): After a 24-hour incubation with LPS, the supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Cell Viability (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

Neuroprotective Activity

This compound has been reported to possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

The neuroprotective effects of this compound are thought to be mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways in neuronal cells. One of the proposed mechanisms involves the modulation of the TLR4/NOX4/BAX pathway.

Cell Line: PC12 rat pheochromocytoma cell line, a common model for neuronal studies.

Method:

-

Cell Culture: PC12 cells are cultured in a suitable medium, such as RPMI-1640, supplemented with horse serum and fetal bovine serum.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Induction of Neurotoxicity: Neurotoxicity is induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium.

-

Cell Viability (MTT Assay): After incubation with the neurotoxin, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

-

Apoptosis Assays: Apoptosis can be further quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

Hepatoprotective Activity

This compound has shown promise in protecting the liver from injury induced by toxins.

The hepatoprotective mechanism of this compound is likely attributable to its potent antioxidant and anti-inflammatory properties, which help to mitigate cellular damage and inflammation in the liver.

Animal Model: Male Kunming mice.

Method:

-

Animal Grouping: Mice are randomly divided into control, model, positive control (e.g., silymarin), and this compound treatment groups.

-

Treatment: this compound is administered orally at different doses for a specified period (e.g., 7 days).

-

Induction of Liver Injury: Acute liver injury is induced by intraperitoneal injection of carbon tetrachloride (CCl4) diluted in a vehicle like olive oil.

-

Sample Collection: 24 hours after CCl4 injection, blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function.

-

Oxidative Stress Markers: Liver homogenates are used to measure the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), and the level of malondialdehyde (MDA) as a marker of lipid peroxidation.

-

Histopathology: Liver tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is a key contributor to its other pharmacological effects.

This compound can directly scavenge free radicals, thereby reducing oxidative stress and protecting cells from oxidative damage.

| Assay | IC50 (μM) | Reference |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available | |

| ROS Inhibition (fMLF-induced) | 0.34 | [3] |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

After a short incubation period, the absorbance is measured at 734 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined.

Regulation of Metabolic Pathways

Recent studies suggest that this compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Activation of AMPK by this compound can lead to a cascade of downstream effects that are beneficial for metabolic health, including improved insulin sensitivity and regulation of glucose and lipid metabolism. The activation of AMPK can also inhibit mTOR, a key regulator of cell growth and proliferation, and induce autophagy through the ULK1 pathway.

Cell Line: A suitable cell line for metabolic studies, such as HepG2 human hepatoma cells.

Method:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound at various concentrations and for different time points.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of pharmacological activities. Its anti-inflammatory, neuroprotective, hepatoprotective, and antioxidant effects, coupled with its ability to modulate key signaling pathways such as AMPK, NF-κB, and MAPK, make it a strong candidate for further drug development.

However, to fully realize its therapeutic potential, further research is required. Specifically, more in-depth studies are needed to:

-

Elucidate the precise molecular targets of this compound.

-

Conduct comprehensive dose-response studies for its various pharmacological effects.

-

Perform detailed investigations into its mechanisms of action in a wider range of in vitro and in vivo models.

-

Evaluate its safety and efficacy in preclinical and clinical settings.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the pharmacological profile of this compound and highlights the exciting potential of this natural compound in the development of novel therapeutics.

References

- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the p38 pathway upregulates macrophage JNK and ERK activities, and the ERK, JNK, and p38 MAP kinase pathways are reprogrammed during differentiation of the murine myeloid M1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Angoroside C: A Comprehensive Technical Guide to its Role in Modulating Key Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of critical cellular signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling networks to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound has demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, neuroprotective, and cardioprotective properties. These effects are largely attributed to its ability to interact with and modulate key signaling cascades that are often dysregulated in various pathological conditions. Understanding the precise mechanisms of action is crucial for the clinical translation of this compound and the development of novel therapeutics. This guide will delve into the intricate details of this compound's influence on pivotal signaling pathways, including the AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of Key Signaling Pathways by this compound

AMP-Activated Protein Kinase (AMPK) Pathway

This compound is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK by this compound triggers a cascade of events that contribute to its metabolic benefits, such as alleviating metabolic syndrome in db/db mice.[1] The activation of AMPK involves the phosphorylation of its catalytic α-subunit, leading to the subsequent phosphorylation and regulation of downstream targets like Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.

This protocol describes the methodology to assess the activation of the AMPK pathway in hepatocytes treated with this compound.

1. Cell Culture and Treatment:

-

Culture HepG2 human hepatoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

On the day of the experiment, dilute the this compound stock solution to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in serum-free DMEM.

-

Wash cells once with phosphate-buffered saline (PBS) and then incubate with the this compound-containing media for a specified time (e.g., 1, 6, 12, or 24 hours). A vehicle control (DMSO) should be run in parallel.

2. Protein Extraction:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. Western Blotting:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody, such as β-actin or GAPDH, should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

Preliminary In-Vitro Efficacy of Angoroside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angoroside C, a phenylpropanoid glycoside isolated from the roots of Scrophularia ningpoensis, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. Preliminary in-vitro studies have highlighted its potential as a potent anti-inflammatory, antioxidant, and metabolic regulatory agent. This technical guide synthesizes the available pre-clinical data on this compound, presenting its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to support further research and development.

Core Biological Activities and Mechanism of Action

In-vitro research has demonstrated that this compound exerts its effects through the modulation of several key signaling pathways. A significant finding is its role as a potent AMP-activated protein kinase (AMPK) activator, a central regulator of cellular energy homeostasis. By activating AMPK, this compound influences downstream pathways involved in inflammation, apoptosis, and metabolism.

Key mechanisms of action identified in preliminary studies include:

-

Anti-inflammatory Effects: this compound has been shown to inhibit the total reactive oxygen species (ROS) generation induced by N-formylmethionyl-leucyl-phenylalanine (fMLF) in neutrophils. This anti-inflammatory activity is attributed to its oxygen radical scavenging ability.

-

Metabolic Regulation: As a potent AMPK activator, this compound plays a crucial role in regulating metabolic pathways. This is particularly relevant in the context of metabolic syndrome, where AMPK activation can lead to improved insulin sensitivity and glucose uptake.

-